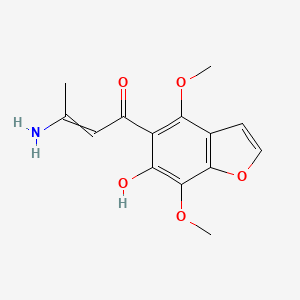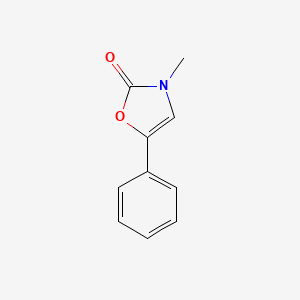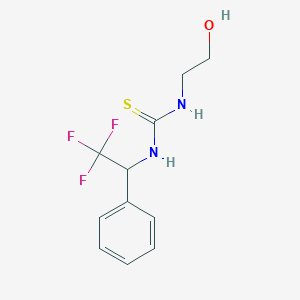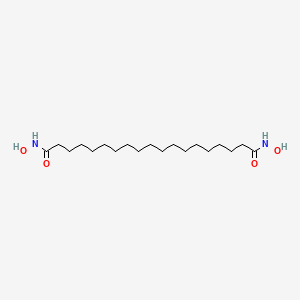
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of substituted phenols via O-arylation reactions, followed by subsequent cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols and amines, and substituted benzofuran compounds with various functional groups .
Scientific Research Applications
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and other enzymes, leading to their biological effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and drug development .
Properties
CAS No. |
61348-52-5 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
3-amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H15NO5/c1-7(15)6-9(16)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,15H2,1-3H3 |
InChI Key |
XSNMNPYXWZASTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)

![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)




![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)

